4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine
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Overview
Description
4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-bromo-6-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-nitrophenol and piperidine.
Reaction Conditions: The 2-bromo-6-nitrophenol is reacted with a suitable alkylating agent to introduce the piperidine moiety. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Reduction: 4-[(2-Amino-6-nitrophenoxy)methyl]piperidine.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The bromine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Similar structure but lacks the piperidine moiety.
4-Bromo-2-methyl-6-nitroaniline: Contains an aniline group instead of a piperidine ring.
2-Bromo-4-methoxy-6-nitrophenol: Features a methoxy group instead of a piperidine ring.
Uniqueness
4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is unique due to the presence of both the piperidine ring and the 2-bromo-6-nitrophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15BrN2O3 |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
4-[(2-bromo-6-nitrophenoxy)methyl]piperidine |
InChI |
InChI=1S/C12H15BrN2O3/c13-10-2-1-3-11(15(16)17)12(10)18-8-9-4-6-14-7-5-9/h1-3,9,14H,4-8H2 |
InChI Key |
JMVCALPNCRKFLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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